![molecular formula C16H19ClN6O B2957863 N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-39-2](/img/structure/B2957863.png)

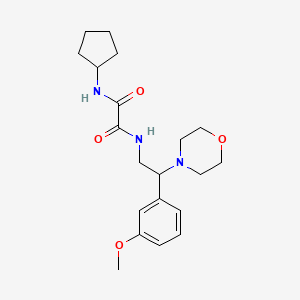

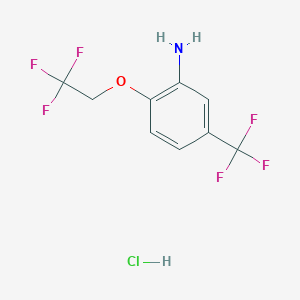

N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single-crystal XRD, IR, 1 H NMR, and 13 C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” has been characterized by single-crystal XRD, IR, 1 H NMR, and 13 C NMR spectroscopic studies .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antiviral properties, particularly against retroviruses. One study synthesized a series of these compounds, demonstrating their ability to inhibit retrovirus replication in cell culture. This includes human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, with some derivatives showing significant inhibitory activity and low cytotoxicity (Hocková et al., 2003).

Antimicrobial Coatings

- Another study focused on incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste for surface coating applications. These compounds exhibited strong antimicrobial effects, enhancing the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).

Cytotoxicity against Cancer Cells

- Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014).

Material Science Applications

- The structural analysis of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into hydrogen bonding, highlighting their potential in designing materials with specific molecular interactions (Portilla et al., 2005).

Adenosine Receptor Affinity

- Research has been conducted on pyrazolo[3,4-d]pyrimidine analogs for their affinity towards adenosine receptors, relevant in the context of neurological disorders and inflammation (Harden et al., 1991).

Hydrogen Bonding Studies

- Studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have explored hydrogen bonding in crystalline structures, contributing to the understanding of molecular interactions in solid-state chemistry (Trilleras et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-N-(3-chloro-4-methylphenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O/c1-10-4-5-11(8-13(10)17)20-14-12-9-19-23(2)15(12)22-16(21-14)18-6-7-24-3/h4-5,8-9H,6-7H2,1-3H3,(H2,18,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTANKJTGYFXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)

![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)